Scaffold Identity Verified by Patent: The Carboxylic Acid Precursor to TOS-1 IDH1/ABL1 Dual Inhibitor
The compound CAS 377769-51-2 is explicitly disclosed as the carboxylic acid intermediate '5-[(4-butylphenyl)sulfamoyl]-2-methylbenzoic acid' in Agios Pharmaceuticals patent WO2011072174A1, where it is the direct precursor to the piperazine carbamate derivative designated TOS-1 [1]. In the patent, this free acid form (page 101–102) is used to synthesize the elaborated inhibitors that subsequently demonstrated IC₅₀ values of 0.934 μM against wild-type ABL1 kinase and antiproliferative IC₅₀ of 12.65 μM against K562 leukemia cells [2]. By contrast, the 3-regioisomer 3-[(4-butylphenyl)sulfamoyl]benzoic acid (CAS 377769-55-6) is not associated with IDH1 or kinase pharmacology, being instead annotated as an antibody-binding modulator . This establishes CAS 377769-51-2 as the structurally authenticated entry point to the TOS series.
| Evidence Dimension | Scaffold identity and synthetic role |
|---|---|
| Target Compound Data | 5-[(4-butylphenyl)sulfamoyl]-2-methylbenzoic acid; explicitly listed as intermediate in WO2011072174A1, page 101–102; precursor to TOS-1 |
| Comparator Or Baseline | 3-[(4-butylphenyl)sulfamoyl]benzoic acid (CAS 377769-55-6, regioisomer): annotated as antibody-binding/Ion channel modulator, no IDH1/kinase data reported |
| Quantified Difference | Regioisomeric shift from 5-position to 3-position on benzoyl ring completely redirects biological target profile (IDH1/kinase vs. antibody/channel modulation) |
| Conditions | Patent disclosure (WO2011072174A1) and vendor biological annotations |
Why This Matters
Procurement of the correct regioisomer (5-substituted, not 3-substituted) is essential for any research program targeting the TOS-class IDH1/kinase polypharmacology; the 3-isomer cannot substitute.
- [1] Salituro, F. G.; Saunders, J. O. (Agios). WO2011072174A1, pp. 101–102. View Source
- [2] Malarz, K.; et al. Cancers 2020, 12 (3), 536; ABL1 IC₅₀ and K562 IC₅₀ for TOS-1 (derived from this scaffold). View Source
